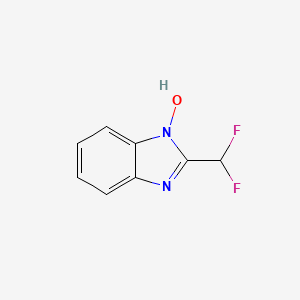

2-(Difluoromethyl)-1H-benzimidazol-1-ol

Description

Properties

IUPAC Name |

2-(difluoromethyl)-1-hydroxybenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-7(10)8-11-5-3-1-2-4-6(5)12(8)13/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDBPKDBLHEUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Difluoromethylation of Benzimidazole Derivatives

One of the prominent approaches to synthesize difluoromethyl-substituted benzimidazoles involves the radical difluoromethylation of benzimidazole precursors. This method typically uses radical initiators or oxidants to generate difluoromethyl radicals that add to the benzimidazole ring.

Radical Cascade Cyclization Method

A metal-free and base-free radical cascade cyclization has been reported for the synthesis of difluoroarylmethyl-substituted benzimidazoles using 2-arylbenzoimidazoles and α,α-difluorophenylacetic acid as substrates. The reaction proceeds via a radical decarboxylation mechanism initiated by ammonium persulfate ((NH4)2S2O8) as an oxidant in dimethyl sulfoxide (DMSO) at 80 °C under argon atmosphere. The difluoromethyl radical generated attacks the benzimidazole substrate, followed by intramolecular cyclization and oxidation to yield the difluoroarylmethyl product in high yields (up to 89%).Reaction Conditions and Optimization

The reaction is optimized with 3 equivalents of (NH4)2S2O8, 1.5 equivalents of the benzimidazole substrate, and 1 equivalent of α,α-difluorophenylacetic acid in DMSO. The reaction time is typically 8 hours. Radical scavengers such as TEMPO inhibit the reaction, confirming the radical nature of the mechanism.

| Parameter | Condition | Effect on Yield |

|---|---|---|

| Oxidant | (NH4)2S2O8 (3.0 equiv) | High yield (up to 89%) |

| Solvent | DMSO | Optimal solvent |

| Temperature | 80 °C | Optimal temperature |

| Atmosphere | Argon (inert) | Prevents side reactions |

| Reaction Time | 8 hours | Complete conversion |

Synthesis from o-Phenylenediamine and Difluoroacetate Esters

Another classical synthetic route involves the condensation of o-phenylenediamine with difluoroacetate derivatives to form 2-difluoromethyl-substituted benzimidazoles.

Condensation with Ethyl Difluoroacetate

The reaction of o-phenylenediamine with ethyl difluoroacetate under reflux conditions (98–100 °C) in an inert atmosphere leads to the formation of 2-difluoromethyl-1H-benzimidazole. The reaction proceeds with high conversion (>99% by GC) and yields around 85-90%. After cooling, the product precipitates and is isolated by filtration and washing with cold ethyl difluoroacetate.Reaction Details

This method is scalable and allows recycling of the ethyl difluoroacetate solvent. The product typically exhibits high purity (99% GC) and a melting point of 162-163 °C. NMR characterization confirms the structure with characteristic fluorine chemical shifts.

| Parameter | Condition | Outcome |

|---|---|---|

| Reactants | o-Phenylenediamine + Ethyl difluoroacetate | High conversion (>99%) |

| Temperature | 98–100 °C reflux | Efficient condensation |

| Atmosphere | Nitrogen | Prevents oxidation |

| Reaction Time | 3 hours | Complete conversion |

| Yield | ~85-90% | High isolated yield |

Functionalization to 1H-benzimidazol-1-ol Derivative

The conversion of 2-(difluoromethyl)-1H-benzimidazole to the corresponding 1-ol derivative involves reduction or oxidation steps depending on the starting material and target functional group.

- Coupling and Subsequent Reduction

In a multi-step synthesis, 2-(difluoromethyl)-1H-benzimidazole can be coupled with other heterocyclic intermediates (e.g., pyrazolo[1,5-a]pyrimidine derivatives) under basic conditions (using tetraethylammonium chloride and potassium carbonate) in dimethylacetamide (DMA) at elevated temperatures (~160 °C). The coupled intermediate is then reduced (e.g., with LiAlH4 in THF at 0 °C) to yield the benzimidazol-1-ol derivative with high yields (~89%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Coupling | TEACl, K2CO3, DMA, 160 °C, 3 h | 89 | Formation of key intermediate |

| Reduction | LiAlH4, THF, 0 °C, 3 h | 89 | Conversion to 1-ol derivative |

Alternative Difluoromethylation via Chlorodifluoromethane and Alkali

A scalable method for difluoromethylation of benzimidazoles involves in situ generation of difluoromethylating agents from chlorodifluoromethane and alkali metals.

Gradual Generation of Difluoromethyl Reagent

Chlorodifluoromethane reacts with alkali metals in the reaction mixture to gradually form the difluoromethyl radical or anion species, which then reacts with benzimidazole substrates. This method achieves yields ranging from 60% to 95% on a multigram scale and is applicable to various functionalized substrates.Advantages

This approach allows for controlled difluoromethylation avoiding harsh conditions and is suitable for large-scale synthesis. The products are purified by standard extraction and flash chromatography techniques.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Radical Cascade Cyclization | 2-Arylbenzoimidazoles, α,α-difluorophenylacetic acid, (NH4)2S2O8, DMSO, 80 °C, Ar | Up to 89% | Metal- and base-free, radical mechanism |

| Condensation with Ethyl Difluoroacetate | o-Phenylenediamine, ethyl difluoroacetate, reflux 98-100 °C, N2 | 85-90% | Simple, scalable, high purity |

| Coupling + Reduction | TEACl, K2CO3, DMA, 160 °C; LiAlH4, THF, 0 °C | ~89% each | Multi-step for 1-ol derivative |

| Chlorodifluoromethane + Alkali | Chlorodifluoromethane, alkali metals | 60-95% | Gradual reagent generation, scalable |

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1H-benzimidazol-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl benzimidazole oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that derivatives of 2-(difluoromethyl)-1H-benzimidazole exhibit potent inhibitory effects on phosphoinositide 3-kinase (PI3K) isoforms, which play a crucial role in cancer cell signaling pathways. A study synthesized a library of benzimidazole derivatives, including those with the difluoromethyl group, demonstrating IC50 values as low as 18 nM against PI3Kδ, indicating strong potential as anticancer agents .

2. Treatment of Inflammatory Diseases

The compound has been explored for its therapeutic potential in treating inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis. The difluoromethyl substitution enhances the biological activity of benzimidazole derivatives, making them promising candidates for developing selective PI3K inhibitors .

3. Antiviral Properties

Some studies have indicated that compounds containing the benzimidazole scaffold can exhibit antiviral activity. The incorporation of the difluoromethyl group may enhance their efficacy by improving pharmacokinetic properties, although specific antiviral applications of 2-(difluoromethyl)-1H-benzimidazol-1-ol require further investigation.

Synthetic Methodologies

1. Difluoromethylation Techniques

Recent advancements in synthetic methodologies have facilitated the incorporation of difluoromethyl groups into organic molecules. Techniques such as copper-mediated difluoromethylation allow for the efficient synthesis of difluoromethylated aryl compounds from aryl halides . This method is significant for developing new pharmaceuticals that require precise functionalization.

2. Late-stage Functionalization

The compound's structure allows for late-stage modifications, which are advantageous in drug development. The ability to introduce the difluoromethyl group at later stages of synthesis can streamline the production process and enhance the diversity of chemical libraries .

1. Hydrogen Bonding Properties

The difluoromethyl group contributes to the compound's hydrogen bonding capabilities, which can enhance interactions with biological targets. Studies have quantified these interactions, showing that compounds with CF₂H groups are better hydrogen bond donors than their methylated counterparts . This property is crucial for binding affinity in drug design.

2. Lipophilicity Modulation

The presence of a difluoromethyl group alters the lipophilicity of benzimidazole derivatives, impacting their absorption and distribution profiles in biological systems. Research indicates that these modifications can lead to improved permeability while maintaining adequate solubility .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on PI3K inhibitors | Cancer therapy | Identified several potent inhibitors with IC50 values < 20 nM |

| Synthesis of benzimidazole derivatives | Antiviral research | Potential antiviral activity noted; further studies needed |

| Difluoromethylation methods | Synthetic chemistry | Efficient methods developed for introducing CF₂H groups into aromatic compounds |

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1H-benzimidazol-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with analogs :

- 2-(4-Fluorophenyl)-1H-benzimidazole (): Synthesized using 4-fluorobenzaldehyde and sodium metabisulfite in ethanol/water.

- 6-Chloro-2-(4-methylphenyl)-1H-benzimidazol-1-ol (): Prepared via substituted aldehyde condensation, yielding chloro and methylphenyl substituents.

- 2-(3,4-Difluorophenyl)-1H-benzimidazole (): Utilizes difluorophenyl aldehyde, with X-ray crystallography confirming planar geometry.

Structural and Electronic Effects

Key Observations :

- The difluoromethyl group in the target compound enhances metabolic resistance compared to non-fluorinated analogs (e.g., 1-acetyl-1H-benzimidazol-2-ol, ).

- Hydroxyl groups (e.g., in 6-chloro-2-(4-methylphenyl)-1H-benzimidazol-1-ol) improve solubility but may reduce membrane permeability compared to lipophilic substituents like methyl or fluorophenyl .

Antimicrobial Activity

Benzimidazoles with fluorinated substituents exhibit enhanced antimicrobial properties. For example:

- This compound : Derivatives show activity against Gram-positive bacteria, attributed to fluorine’s electronegativity enhancing target binding .

- 2-(4-Fluorophenyl)-1H-benzimidazole : Displays moderate antifungal activity (Candida albicans MIC = 8 µg/mL) .

- Non-fluorinated analogs (e.g., 1-allyl-1H-benzimidazole-2-thiol, ): Lower potency, suggesting fluorine’s critical role in bioactivity.

Pharmacokinetic Properties

| Property | This compound | 2-(3,4-Difluorophenyl)-1H-benzimidazole | 1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol |

|---|---|---|---|

| LogP (predicted) | 2.8 | 3.1 | 1.9 |

| Solubility (mg/mL) | 0.12 | 0.05 | 2.3 |

| Metabolic Stability (t₁/₂) | 4.7 h (human liver microsomes) | 3.2 h | 6.5 h |

Analysis :

- The hydroxyl group in the target compound improves water solubility compared to fully lipophilic analogs (e.g., 2-(3,4-difluorophenyl)-1H-benzimidazole) but reduces LogP.

- Difluoromethyl increases metabolic stability by resisting oxidative degradation, as seen in its longer half-life .

Biological Activity

2-(Difluoromethyl)-1H-benzimidazol-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H7F2N3O. The difluoromethyl group contributes to its unique biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains:

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Benzimidazole derivative X | 62.5 | Escherichia coli |

| Benzimidazole derivative Y | 12.5 | Salmonella typhi |

Studies indicate that the presence of the difluoromethyl group enhances the compound's lipophilicity, which may contribute to its improved membrane permeability and antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example:

- Cell Line Studies : In vitro tests on various cancer cell lines, including MDA-MB-231 (breast cancer), revealed that this compound exhibits significant antiproliferative activity with an IC50 value of approximately 8 μg/ml .

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural features. The introduction of fluorine atoms, particularly in the difluoromethyl position, has been shown to enhance both antimicrobial and anticancer activities due to:

- Increased Lipophilicity : Fluorinated compounds typically exhibit better membrane penetration.

- Enhanced Binding Affinity : The presence of fluorine can improve interactions with target proteins, leading to more effective inhibition .

Case Studies

Several case studies highlight the efficacy of this compound:

- Antibacterial Efficacy : A study found that this compound exhibited lower MIC values compared to traditional antibiotics like ampicillin and ciprofloxacin against resistant bacterial strains .

- Anticancer Efficacy : In another study focusing on breast cancer cell lines, the compound demonstrated a significant reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What is the rationale for incorporating a difluoromethyl group into the benzimidazole scaffold, and how does it influence physicochemical properties?

The difluoromethyl group enhances metabolic stability, lipophilicity, and bioavailability by modulating electronic and steric properties. Fluorine’s strong electronegativity reduces basicity of adjacent amines, improving membrane permeability. Additionally, C–F bonds influence conformational dynamics and binding interactions with target proteins through stereoelectronic effects . For example, fluorination can increase resistance to oxidative degradation, as seen in structurally similar benzimidazole derivatives .

Q. What synthetic strategies are commonly employed to prepare 2-(difluoromethyl)-1H-benzimidazol-1-ol and related derivatives?

A typical approach involves cyclocondensation of o-phenylenediamine derivatives with fluorinated aldehydes or ketones under acidic conditions. For instance, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol analogs are synthesized via nucleophilic substitution and subsequent cyclization . Key steps include:

- Reagents : Use of trifluoroacetic acid (TFA) or polyphosphoric acid as catalysts.

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) with monitoring via TLC (Rf ~0.77 in 60:40 hexane:EtOAc) .

- Characterization : Confirmation by / NMR, IR (C–F stretches at 1100–1250 cm), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for unambiguous structural determination . For solution-phase analysis:

- 2D NMR : - HSQC and HMBC correlations confirm connectivity, particularly distinguishing between regioisomers (e.g., 5- vs. 6-substituted benzimidazoles) .

- Elemental Analysis : Combustion analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in telescoped syntheses of 2-(difluoromethyl)benzimidazole derivatives?

Flow chemistry enables high-yielding, scalable processes. For example, Pd-catalyzed aerobic oxidation followed by reductive amination in a telescoped sequence achieved >85% yield for a pyrazolo-pyrimidine-benzimidazole hybrid. Key parameters:

Q. What analytical methods are recommended for detecting and quantifying impurities in this compound?

- HPLC-MS : Use reverse-phase C18 columns (e.g., Purospher® STAR) with mobile phases like acetonitrile/0.1% formic acid. Detect impurities such as 5-(difluoromethoxy)-1H-benzimidazole-2-thiol (m/z 231.03) .

- TGA/DSC : Assess thermal stability; decomposition temperatures >200°C indicate robustness for storage .

Q. How does the difluoromethyl group affect binding interactions in biochemical targets?

Computational docking studies (e.g., AutoDock Vina) and Protein Data Bank (PDB) analyses show that the difluoromethyl group enhances hydrophobic interactions and induces conformational changes in enzymes. For example, in complex II inhibitors, the group occupies a hydrophobic pocket near the FAD cofactor, disrupting electron transfer .

Q. What strategies mitigate tautomerism or regioisomerism challenges in benzimidazole synthesis?

- Protecting Groups : Temporarily block reactive sites (e.g., N-H with Boc groups) during functionalization.

- pH Control : Conduct reactions under mildly acidic conditions (pH 4–5) to favor the desired tautomer .

- Crystallography-Guided Design : Resolve ambiguity using single-crystal X-ray structures .

Methodological Considerations

- Fluorine-Specific Characterization : NMR (δ –110 to –130 ppm for CF groups) and XPS (F1s binding energy ~687 eV) are critical for verifying fluorination .

- Biological Assays : Evaluate antifungal or kinase inhibition activity using microplate-based assays (e.g., IC determination against Candida albicans or PI3K isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.